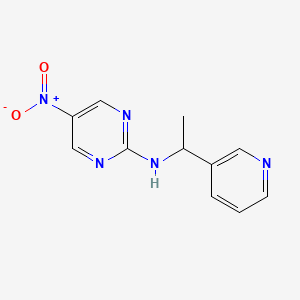![molecular formula C12H17N3O2 B7586836 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide, also known as HPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine and piperidine, two important heterocyclic compounds that have been extensively studied for their biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or proteins in cells. 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to selectively bind to lysosomes in live cells, suggesting that it may interact with lysosomal proteins or receptors. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to bind to certain proteins in vitro, indicating that it may have a broader range of targets.
Biochemical and Physiological Effects:
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of lysosomal function and induction of apoptosis in cancer cells. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide in lab experiments is its selectivity for lysosomes in live cells. This makes it a useful tool for studying lysosomal function and dynamics. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has a high binding affinity for certain proteins, making it a useful probe for studying protein-ligand interactions. However, one of the limitations of using 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide, including its use as a fluorescent probe for imaging of live cells, its potential applications in drug discovery, and its role in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide and to optimize its synthesis method for improved yield and purity. Overall, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has shown promising results in various areas of scientific research and is a compound that warrants further investigation.
Synthesis Methods
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide involves the reaction of 2-chloronicotinic acid with 4-(hydroxymethyl)piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to form the final product, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide. This synthesis method has been optimized by various researchers to improve yield and purity of the final product.
Scientific Research Applications
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for imaging of live cells. 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to selectively bind to lysosomes in live cells, making it a useful tool for studying lysosomal function and dynamics. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been used as a probe for studying protein-ligand interactions and has shown promising results in drug discovery.
properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(17)11-7-10(1-4-14-11)15-5-2-9(8-16)3-6-15/h1,4,7,9,16H,2-3,5-6,8H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNLDZXLOLXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)


![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)



